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Compound of Interest

Compound Name: PF-07059013

Cat. No.: B12408619

Technical Support Center: Synthesis of PF-
07059013

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers and scientists synthesizing PF-07059013 for research purposes.

Frequently Asked Questions (FAQSs)

Q1: What are the main challenges in synthesizing PF-070590137

The synthesis of PF-07059013, a non-covalent modulator of hemoglobin, presents several
challenges, particularly when scaling up from discovery synthesis to larger quantities. Key
difficulties include:

o Scalability of the initial route: The discovery synthesis, particularly a modified Friedlander
reaction for the quinoline core, is difficult to scale beyond a few grams.[1]

o Late-stage C-O coupling: The Buchwald-Hartwig C-O coupling used to connect the two main
fragments of the molecule can be challenging to optimize and requires significant effort to
reduce palladium content in the final product.[1][2]

 Intermediate isolation: The isolation of key intermediates, such as the tosylate, can be
problematic on a larger scale due to safety and operational issues.[1]
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» Impurity control: The synthesis is sensitive to impurities, which can affect the efficiency of
metal-catalyzed cross-coupling reactions.[1]

» Side reactions: The formation of byproducts, such as overbenzylation products, needs to be
carefully controlled.[1]

Q2: What are the key starting materials for the synthesis of PF-070590137

The synthesis of PF-07059013 involves the preparation of two key fragments, often referred to
as the left-hand side (LHS) and the right-hand side (RHS). The synthesis of the LHS alcohol
starts from commercially available 2-bromo-5-fluoropyridine.[3] The RHS, a 3-hydroxyquinoline
derivative, is constructed from 5-fluoroisatin using a Pfitzinger reaction.[3]

Q3: What is the mechanism of action of PF-070590137

PF-07059013 is a noncovalent modulator of sickle hemoglobin (HbS).[4] It binds to hemoglobin
with nanomolar affinity, stabilizing the oxygenated state of the protein.[4][5] This stabilization
prevents the polymerization of deoxygenated HbS, which is the primary cause of red blood cell
sickling in sickle cell disease.[3][6] The drug partitions strongly into red blood cells.[4]
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Problem

Possible Cause(s)

Suggested Solution(s)

Low yield in the Pfitzinger
reaction for the RHS quinoline

core.

- Suboptimal reaction
conditions (temperature,
concentration).- Poor quality of
starting materials (isatin,

bromo-oxo-propanoic acid).

- Optimize reaction
temperature and
concentration.- Ensure the
purity of starting materials.
Consider recrystallization or
purification of the isatin if

necessary.

Formation of overbenzylation
side product during the

synthesis of the benzyl ether.

- Excess benzyl bromide used.

- Strictly control the
equivalents of benzyl bromide

used in the reaction.[1]

Low purity of the N-oxide
intermediate.

- Inefficient oxidation reagent.

- Use m-CPBA for the
oxidation reaction, as it has
been shown to give higher
purity compared to reagents
like urea-hydrogen peroxide
(UHP).[1]

High palladium content in the
final product after Buchwald-

Hartwig coupling.

- Inefficient palladium removal

method.

- Employ a multi-step
purification protocol including
treatment with HCI to form the
salt, which helps in
precipitating out the palladium.
[7]- Use a diphosphine ligand
like DPPE to stabilize
palladium in the solution,
facilitating its removal.[7]-
Utilize silica-based metal

scavengers.[7]

Sluggish SN2 alkylation in the
one-pot tosyl swap and

alkylation step.

- Inappropriate solvent system.

- Use an optimized solvent
system of 80:20 THF/DMSO.
THF alone is too sluggish,
while higher concentrations of
DMSO can lead to more

impurities.[7]
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Experimental Protocols
Key Experiment 1: Pfitzinger Reaction for RHS
Synthesis

This protocol describes the construction of the 3-hydroxyquinoline core.

Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoroisatin (30) in an aqueous
solution of potassium hydroxide.

o Addition of Reagent: Add 3-bromo-2-oxopropanoic acid to the reaction mixture.

e Reaction Conditions: Heat the mixture and monitor the reaction progress by a suitable
analytical technique (e.g., TLC or LC-MS).

o Workup: Upon completion, perform an acidic workup to precipitate the product, 3-hydroxy-6-
fluoroquinoline-4-carboxylic acid (31).

» Decarboxylation: Isolate the carboxylic acid and heat it in sulfolane to induce
decarboxylation, yielding the desired 3-hydroxyquinoline (32).[3]

Key Experiment 2: Enzymatic Reduction of LHS Ketone

This protocol describes the stereoselective reduction of the ketone to the desired (R)-alcohol.

Reaction Mixture: Prepare a solution of the ketone (28) in a suitable buffer (e.g., pH 7.0
potassium phosphate buffer) containing DMSO as a co-solvent.

e Enzyme and Cofactors: Add the ketoreductase KRED101 from Codexis, along with the
necessary cofactors: glucose dehydrogenase (GDH), NADP+, and D-(+)-glucose.

e Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is
complete, as monitored by HPLC.

» Workup and Purification: Extract the product with an organic solvent and purify it using
standard chromatographic techniques to obtain the enantiopure (>99% ee) (R)-secondary
alcohol (29).[3]
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Key Experiment 3: Buchwald-Hartwig C-O Coupling

This protocol describes the coupling of the LHS and RHS fragments.

e Reaction Setup: In an inert atmosphere, combine the 3-hydroxyquinoline N-oxide (35), the
(R)-secondary alcohol (29), a suitable palladium catalyst (e.g., Pd(OAc)2), and a phosphine

ligand (e.g., dppf) in a dry, aprotic solvent (e.g., toluene).

its progress.

Base: Add a suitable base, such as cesium carbonate.

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor

Workup and Purification: After completion, cool the reaction, filter off the solids, and

concentrate the filtrate. Purify the crude product by chromatography to yield the coupled

product.

: _ :

Reaction Step Reactants Product Yield Notes
Synthesis of 36 91% (average of Pilot plant scale.
Intermediate 36 3 batches) [7]
Synthesis of 12 90% (average of Pilot plant scale,
Intermediate 12 3 batches) >98% ee.[7]
Palladium ) )

_ Product with Using 2 mol %
Reduction (HCI Product HCI salt 860 ppm Pd

3581 ppm Pd Pd catalyst.[7]

treatment)
Palladium

) Product with 860 Addition of DPPE
Reduction Product HCI salt 101 ppm Pd ]

N ppm Pd ligand.[7]

(DPPE addition)
Optimized Product from 0.2 Using optimized
Palladium mol % Pd Final HCI salt 6 ppm Pd protocol with 5
Reduction catalyst mol % DPPE.[7]
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Caption: Simplified synthetic workflow for PF-07059013.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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